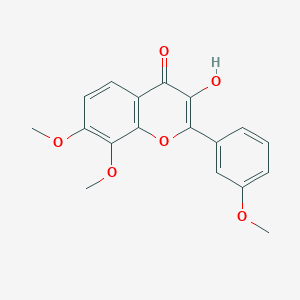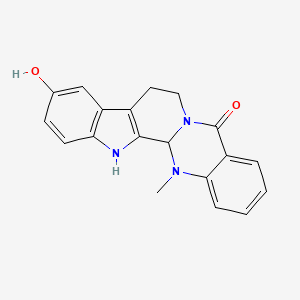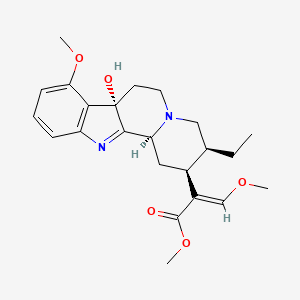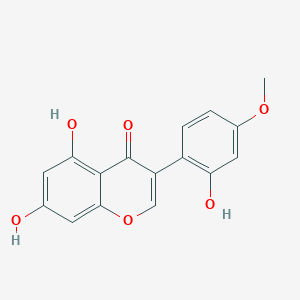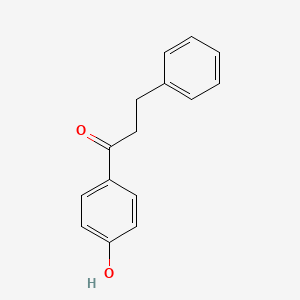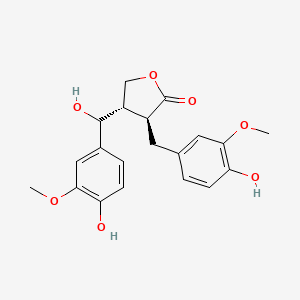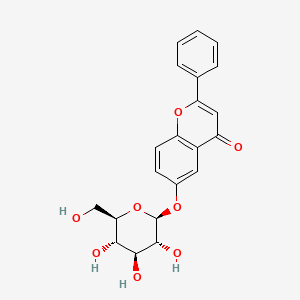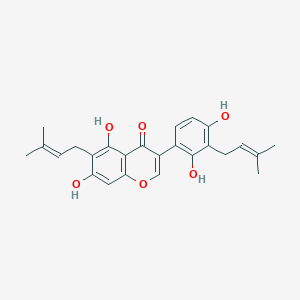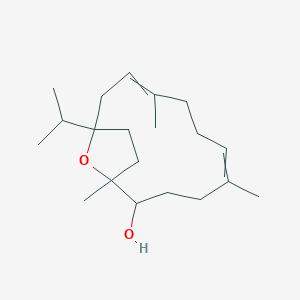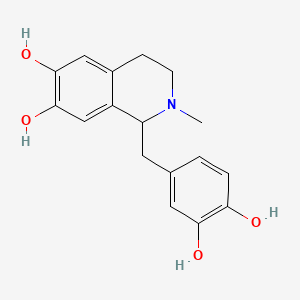
Laudanosoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laudanosoline is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Bioactive Ingredient in Traditional Medicine
Laudanosoline and its derivatives, such as laudanosoline-1-O-xylopyranose, have been identified as bioactive ingredients in traditional medicines like Caulis Sinomenii (CS). CS is known for its anti-inflammatory and vascular smooth muscle relaxant properties. Research reveals that compounds like laudanosoline-1-O-d-xylopyranose act as novel NF-κB inhibitors, confirming their anti-inflammatory effects. This indicates potential clinical applications in treating conditions like asthma (Sun et al., 2016).
Role in Isoquinoline Alkaloid Biosynthesis
Laudanosoline plays a significant role in the biosynthesis of isoquinoline alkaloids. A study found that it is an efficient substrate for S-Adenosyl-l-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′-OMT), which is involved in the conversion of 3′-hydroxy-N-methylcoclaurine to reticuline, a key intermediate in synthesizing these alkaloids. This demonstrates its importance in the molecular pathways leading to various plant-based compounds (Morishige et al., 2000).
Analysis in Pharmaceutical Biology
The role of laudanosoline in pharmaceutical biology is highlighted through its presence in the Papaveraceae family, known for producing significant benzylisoquinoline alkaloids. Studies using electrospray tandem mass spectrometry (ESI-MS/MS) have analyzed substances like laudanosoline for their biogenetic roles as precursors to morphinan alkaloids, crucial in pharmaceutical applications (Schmidt et al., 2005).
Chiral Separation for Analytical Studies
Laudanosoline has been studied for its chiral separation using amino acid-based molecular micelles. This research is significant for understanding the stereochemistry of laudanosoline and its derivatives, which is essential for pharmaceutical applications and analytical chemistry (Billiot et al., 2006).
Propiedades
Número CAS |
485-33-6 |
|---|---|
Nombre del producto |
Laudanosoline |
Fórmula molecular |
C17H19NO4·HBr·3H2O |
Peso molecular |
436.29 |
Nombre IUPAC |
1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
InChI |
InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3 |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



